molecular formula C8H5N3S B1300473 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile CAS No. 439108-81-3

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile

Cat. No.: B1300473
CAS No.: 439108-81-3
M. Wt: 175.21 g/mol
InChI Key: VPAIWWAIPXYULB-UHFFFAOYSA-N
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Description

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile, also known as TPCN, is an organic compound belonging to the thiazole family. It is a versatile compound that has been used in various scientific research applications, including drug synthesis, analytical chemistry, and biochemistry. TPCN has been used as a starting material for the synthesis of various drugs, and it has also been used as a probe for the detection of various biomolecules. In addition, TPCN has been utilized in the development of various analytical methods and techniques.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Facilitating the Synthesis of Novel Compounds : This chemical is involved in the synthesis of novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via 1,3-dipolar cycloaddition reactions. Such compounds have potential applications in various fields of chemistry and pharmacology (Poomathi et al., 2015).

Chemical Transformation and Reactions

  • Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines : The compound is used in transforming 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile into pyrrolobenzo[b]thieno[1,4]diazepines. This demonstrates its role in creating structurally diverse molecules, which could have implications in medicinal chemistry (El-Kashef et al., 2007).

Medicinal Chemistry and Pharmacological Applications

  • Cancer Research and Drug Development : In the field of cancer research and drug development, this compound is instrumental in the synthesis of nortopsentin analogues, which have shown significant effects in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). These compounds act as cyclin-dependent kinase 1 inhibitors and have shown potential in tumor volume inhibition (Carbone et al., 2013).

Insecticidal Applications

  • Development of Insecticidal Agents : It's also used in the synthesis of pyrrole derivatives as insecticidal agents. These compounds have shown effective toxicological characteristics towards certain insect types, indicating its potential utility in agricultural or pest control applications (Abdelhamid et al., 2022).

Mechanism of Action

While the mechanism of action for “1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile” is not specified, thiazole derivatives have been found to have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

Safety and Hazards

While specific safety data for “1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile” is not available, a related compound, 1,3-Thiazol-2-ylmethanol, is classified as having acute toxicity (oral, dermal, inhalation), skin irritation, eye irritation, and specific target organ toxicity – single exposure .

Future Directions

Thiazole derivatives have been the subject of extensive research due to their broad spectrum of pharmacological activities. Future research may focus on the design and synthesis of new thiazole derivatives, investigation of their biological activities, and development of potential therapeutic applications .

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c9-6-7-2-1-4-11(7)8-10-3-5-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAIWWAIPXYULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C#N)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363131
Record name 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439108-81-3
Record name 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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